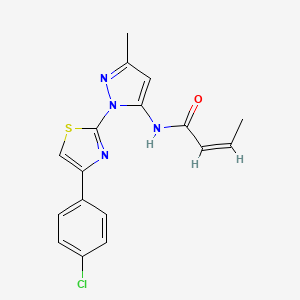

(Z)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide

Beschreibung

(Z)-N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide is a heterocyclic compound featuring a pyrazole-thiazole core substituted with a 4-chlorophenyl group and a (Z)-configured but-2-enamide side chain. Its synthesis typically involves multi-step reactions, including condensation of N-methyl-3-oxobutanamide with phenyl hydrazine to form intermediates like (Z)-N-methyl-3-(2-phenylhydrazono)butanamide, followed by cyclization and functionalization steps . Structural characterization employs techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry .

The compound’s design leverages the pharmacological relevance of pyrazole and thiazole moieties, which are associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities.

Eigenschaften

IUPAC Name |

(Z)-N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c1-3-4-16(23)20-15-9-11(2)21-22(15)17-19-14(10-24-17)12-5-7-13(18)8-6-12/h3-10H,1-2H3,(H,20,23)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQSVQSHEYXBTP-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide typically involves multi-step organic reactions. One common route includes:

Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction.

Synthesis of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

Coupling Reaction: The final step involves coupling the pyrazole-thiazole intermediate with but-2-enamide under specific conditions to ensure the (Z)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates.

Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogen or nitro groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrazole moieties exhibit notable antimicrobial activities. For instance, derivatives similar to (Z)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole derivatives displayed significant antibacterial activity against strains such as Bacillus cereus and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiazole ring, which is known for its ability to inhibit cancer cell proliferation. Research has shown that similar thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Case Studies

Wirkmechanismus

The mechanism of action of (Z)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrazole rings may facilitate binding to active sites, while the chlorophenyl group can enhance hydrophobic interactions. This binding can modulate the activity of the target, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Activity Trends

Key structural analogues and their biological activities are summarized below:

Key Observations :

- Chain Length and Functional Groups : Compound 16, with a pentanamide chain and nitro group, exhibits higher antimicrobial activity (11, 6, 6) compared to shorter-chain analogues like Compound 14 (0, 0, 0) . This suggests that extended chains with polar groups enhance target engagement.

- Heterocyclic Core: The target compound’s pyrazole-thiazole core differs from the thiazolidinone-pyrazole hybrid in . Thiazolidinones are known for broader metabolic stability but may reduce potency in certain antimicrobial contexts .

- Stereochemistry : The (Z)-configuration in the target compound and ’s analogue likely imposes spatial constraints that optimize binding to enzymatic pockets, a feature absent in E-isomers (e.g., ’s patent compounds) .

Pharmacological Performance

- Antimicrobial Activity: The target compound’s 4-chlorophenyl and pyrazole-thiazole motifs align with structurally active antimicrobial agents (e.g., Compound 16).

- Synthetic Accessibility : The target compound’s synthesis (82% yield for intermediate I ) is more efficient than multi-step routes for nitro-containing analogues (e.g., Compound 16), highlighting a trade-off between activity and synthetic complexity.

Critical Analysis of Structural Determinants

- 4-Chlorophenyl Group : Enhances lipophilicity and electron-withdrawing effects, improving membrane penetration and target affinity .

- Amide Chain Variations : But-2-enamide’s rigidity may limit entropy loss upon binding, whereas longer chains (e.g., pentanamide) provide additional interaction sites .

- Z-Configuration : Ensures optimal spatial alignment of the enamide group for hydrogen bonding or π-π stacking with biological targets .

Biologische Aktivität

(Z)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is . It features a thiazole ring, a pyrazole moiety, and a butenamide group, which contribute to its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological profile.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that thiazole derivatives possess potent antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

| Study | Microorganism | Activity | Reference |

|---|---|---|---|

| E İnkaya et al. (2016) | Staphylococcus aureus | Inhibition of growth | |

| S Eryılmaz et al. (2016) | Candida albicans | Antifungal activity |

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity is often evaluated using assays such as DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of related compounds. For example, derivatives have been shown to inhibit nitric oxide production in activated microglia, suggesting a protective effect in neuroinflammatory conditions.

Mechanism of Action:

The anti-inflammatory effects are linked to the inhibition of the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Neuroprotection in Parkinson's Disease Models

A study investigated the protective effects of a structurally similar compound against neuroinflammation induced by lipopolysaccharide (LPS) in vitro and MPTP-induced neurotoxicity in vivo. The findings indicated that treatment significantly reduced inflammatory markers and improved behavioral outcomes in mice models of Parkinson's disease.

Key Findings:

- Reduction in Pro-inflammatory Cytokines: The treatment led to decreased levels of TNF-alpha and IL-6.

- Behavioral Improvement: Mice showed enhanced motor function post-treatment.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for preparing (Z)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of 4-(4-chlorophenyl)thiazol-2-amine with a β-keto ester under acidic conditions (e.g., acetic acid) .

- Step 2 : Introduction of the but-2-enamide chain via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine to stabilize intermediates .

- Key variables : Temperature control (60–80°C for cyclization), solvent polarity, and stoichiometric ratios of reactants to minimize side products .

Q. How can the stereochemical configuration (Z/E) of the but-2-enamide moiety be confirmed experimentally?

- Methodology :

- X-ray crystallography using SHELX software for structure refinement (e.g., SHELXL for small-molecule resolution) .

- NMR spectroscopy : NOESY or ROESY to detect spatial proximity of protons across the double bond. For example, cross-peaks between the pyrazole NH and the enamide β-hydrogen support the (Z)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode for [M+H]+ ion).

- FT-IR : Peaks at ~1650–1700 cm⁻¹ for amide C=O stretching and ~3100 cm⁻¹ for aromatic C-H vibrations .

- ¹H/¹³C NMR : Diagnostic signals include pyrazole C-H (~δ 6.5–7.5 ppm) and thiazole C-S-C protons (~δ 7.0–7.3 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of this compound against specific protein targets?

- Methodology :

- Density Functional Theory (DFT) : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Multiwfn software can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular docking : AutoDock4 with flexible side-chain sampling (e.g., for kinase targets) to estimate binding affinity. Adjust parameters like grid spacing (0.375 Å) and Lamarckian genetic algorithm settings .

Q. What strategies resolve contradictions in crystallographic data during refinement (e.g., disordered solvent molecules or thermal motion artifacts)?

- Methodology :

- SHELXL refinement : Apply restraints (e.g., SIMU/DELU) to model disordered regions. Use SQUEEZE to exclude unmodeled solvent .

- Validation tools : Check R-factor convergence (<5% discrepancy) and validate with CCDC Mercury’s Hirshfeld surface analysis .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Hammett analysis : Compare σ⁻ values of substituents to correlate electron-withdrawing effects (Cl: σ⁻ = +0.23) with reaction rates in Suzuki-Miyaura couplings.

- Kinetic studies : Monitor reaction progress via HPLC under varying Pd catalyst loads (e.g., Pd(PPh₃)₄ at 1–5 mol%) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for pyrazole-thiazole hybrids, and how can they be mitigated?

- Methodology :

- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to assess impact on bioactivity (e.g., antimicrobial IC₅₀ shifts) .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., amide carbonyl) and hydrophobic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.